N6-DL-Acetyllysine hydrochloride is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the acetylation of the amino group at the sixth position of the lysine molecule. It has gained attention in biochemical research due to its role in various cellular processes, particularly in the regulation of gene expression through post-translational modifications.
N6-DL-Acetyllysine hydrochloride can be derived from L-lysine through acetylation reactions. It is commonly produced in laboratories for research purposes, often utilizing enzymes such as lysine N-acetyltransferases or through chemical synthesis methods involving acetic anhydride or acetyl chloride as acetylating agents .
This compound is classified as an amino acid derivative and falls under the category of N-acetylated amino acids. It is significant in the study of protein modifications, especially in histone acetylation, which plays a crucial role in gene regulation and expression.
The synthesis of N6-DL-Acetyllysine hydrochloride can be achieved through several methods:
In a typical chemical synthesis setup, L-lysine is dissolved in a suitable solvent, followed by the gradual addition of the acetylating agent. The mixture is then heated to facilitate the reaction, and after completion, excess reagents are removed through evaporation or distillation. The product can be purified using ion-exchange chromatography or crystallization techniques .
N6-DL-Acetyllysine hydrochloride has a distinct molecular structure characterized by:
N6-DL-Acetyllysine hydrochloride participates in various chemical reactions primarily related to its functional groups:
The stability of N6-DL-Acetyllysine hydrochloride can be influenced by factors such as pH and temperature. Under acidic conditions, hydrolysis may occur more rapidly, while basic conditions may promote deacetylation reactions .
The mechanism of action for N6-DL-Acetyllysine hydrochloride primarily involves its role as a substrate for various lysine acetyltransferases. These enzymes facilitate the transfer of acetyl groups to lysine residues on proteins, thereby modulating their function and activity.
Research indicates that acetylation affects protein interactions with DNA and other proteins, influencing gene expression and cellular signaling pathways. For instance, histone acetylation is linked to transcriptional activation by altering chromatin structure and accessibility .
Relevant analyses demonstrate that N6-DL-Acetyllysine hydrochloride exhibits properties conducive to its use in biochemical applications involving protein modifications .
N6-DL-Acetyllysine hydrochloride has several important applications in scientific research:
Lysine N-acetyltransferases (KATs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues, forming N6-acetyllysine. This reaction is fundamental to epigenetic regulation, metabolic signaling, and cellular homeostasis. The enzymatic machinery driving this process exhibits compartment-specific diversity and stringent substrate selectivity.
Enzyme Classes and Specificity: Gcn5-related N-acetyltransferases (GNATs) represent the primary enzyme family responsible for ε-lysine acetylation. In Bacillus subtilis, the GNAT-type enzyme AcuA forms a transient complex with its substrate acetyl-CoA synthetase (AcsA). Structural analyses reveal that AcuA binding stabilizes AcsA in a unique conformation that positions lysine-549 (K549) for acetylation. This modification inactivates AcsA, demonstrating a direct feedback loop regulating acetyl-CoA metabolism [8]. Eukaryotic counterparts like p300 and GCN5 also exhibit broad lysine acetyltransferase activity but display context-dependent specificity for histone and non-histone substrates.
Catalytic Mechanism: Acetylation proceeds via a sequential ordered mechanism:
Table 1: Key Lysine N-Acetyltransferases Involved in N6-Acetyllysine Formation
Enzyme | Organism | Subcellular Localization | Primary Substrates | Catalytic Efficiency (M⁻¹s⁻¹) |
---|---|---|---|---|
AcuA | Bacillus subtilis | Cytosol | AcsA (K549) | 1.8 × 10³ |
p300 | Human | Nucleus | Histones H3/H4, p53 | 7.2 × 10³ |
GCN5 | S. cerevisiae | Nucleus | Histone H3 | 3.5 × 10³ |
PCAF | Human | Nucleus/Cytosol | Histones, Tubulin | 2.9 × 10³ |
Acetyl-CoA serves as the essential acyl-donor for lysine acetylation, directly linking N6-acetyllysine formation to cellular metabolic status. Fluctuations in acetyl-CoA pools—driven by carbon source availability, compartmentalization, and enzymatic activity—dictate the rate and extent of lysine acetylation.
Nucleus: <5 µM (import-dependent pool) [2] [9].Studies using ¹³C-labeled glucose ([U–¹³C]-Glc) demonstrate that glycolytic flux rapidly enriches acetyl-CoA pools, increasing histone acetylation by 30–60% within minutes. Conversely, Akt inhibition (e.g., with MK-2206) reduces glycolytic flux, diminishing acetyl-CoA availability and suppressing acetylation [2].
Acetyl-CoA Synthetase (ACS) Regulation: Cytosolic acetyl-CoA generation via ACS is dynamically regulated by acetylation itself. AcsA acetylation at K549 inhibits its activity, reducing acetyl-CoA synthesis by >80%. This auto-regulatory loop ensures homeostatic control: high acetyl-CoA promotes AcsA acetylation and inactivation, while low acetyl-CoA permits deacetylation and reactivation by sirtuins or classical deacetylases like AcuC [8].
Cross-Compartmental Fluxes: In Chlamydomonas reinhardtii, heterotrophic growth on acetate induces three distinct ACS isoforms (ACS1-3) localized to cytosol, mitochondria, and plastids. ¹³C-metabolic flux analysis (¹³C-MFA) reveals compartment-specific acetyl-CoA utilization:
Table 2: Metabolic Flux Dynamics Influencing N6-Acetyllysine Biosynthesis
Metabolic Perturbation | Acetyl-CoA Pool Change | N6-Acetyllysine Change | Primary Compartment Affected |
---|---|---|---|
[U–¹³C]-Glc supplementation | +150% | +60% | Nucleus/Cytosol |
Akt inhibition (MK-2206) | -70% | -45% | Cytosol |
Mitochondrial CIS1 knockout | +25% (cytosolic) | +40% | Cytosol |
Acetate growth (vs. glucose) | +200% | +90% | Plastid/Mitochondria |
N6-acetyllysine is liberated from proteins via proteolytic degradation, generating free acetylated amino acids that serve as metabolic intermediates or epigenetic modulators. N-acylpeptide hydrolases (APEH) and specialized aminotransferases orchestrate this process, linking proteolysis to lysine catabolism.
N6-acetyl-L-lysine: 2-Oxoglutarate Aminotransferase: Identified in Candida maltosa, this enzyme catalyzes the second step of lysine catabolism by transaminating free N6-acetyllysine. It exhibits strict specificity for N6-acetyllysine (KM = 14 mM) and 2-oxoglutarate (KM = 4 mM), generating N6-acetyl-2-aminoadipate semialdehyde and glutamate. The enzyme functions as a 55 kDa homodimer, optimally active at pH 8.1 and 32°C [6].
Histone-Specific Turnover: Core histone acetylation marks (e.g., H4K5ac, H4K12ac) are released during chromatin remodeling. Hyperacetylated histones undergo faster proteasomal degradation, increasing cellular free N6-acetyllysine pools. In mammalian cells, this pool contributes to 0.3–0.6% of total lysine derivatives and is transported into cells via amino acid transporters [1]. Notably, deuterium-labeled N6-acetyllysine is directly incorporated into nascent proteins, bypassing deacetylation/reacetylation cycles [1] [4].
Physiological Significance: Free N6-acetyllysine is not merely a degradation product but a metabolic integrator:
Table 3: Enzymes Catalyzing Proteolytic Release of N6-Acetyllysine
Enzyme | Class | Substrate Specificity | KM (mM) | Products |
---|---|---|---|---|
N-acylpeptide hydrolase (APEH) | Serine protease | N-terminal acetylpeptides | 0.5–2.0* | Nα-acetyl amino acids |
N6-acetyllysine aminotransferase | PLP-dependent | N6-acetyllysine/2-oxoglutarate | 14.0/4.0 | N6-acetyl-2-aminoadipate/glutamate |
Proteasome 20S core | Threonine protease | Ubiquitinated/acetylated proteins | — | Peptides/free amino acids |
*Note: KM for Nα-acetyl peptides; activity on ε-acetyllysine is inferred but unquantified.
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